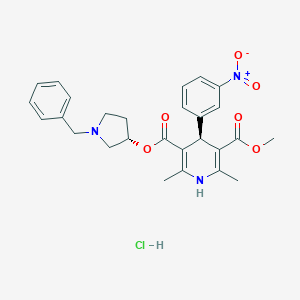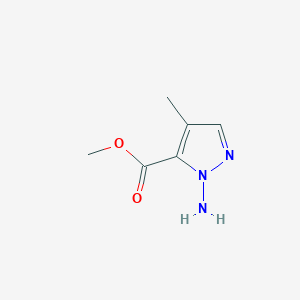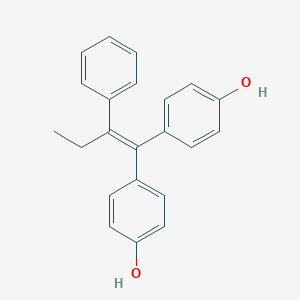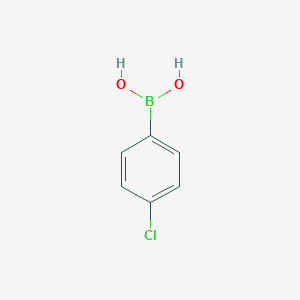
4-Chlorophenylboronic acid
Descripción general
Descripción
4-Chlorophenylboronic acid is a white or off-white crystalline powder . It has certain solubility in water and is soluble in strong polar organic solvents such as dimethyl sulfoxide, but insoluble in ether solvents . It has similar chemical properties to phenylboronic acid .
Synthesis Analysis
The synthesis of 4-Chlorophenylboronic acid is a two-step process :
Molecular Structure Analysis
The molecular formula of 4-Chlorophenylboronic acid is C6H6BClO2 . Its molecular weight is 156.37 g/mol . The structure of 4-Chlorophenylboronic acid has been studied using DFT simulations and vibrational spectra .
Chemical Reactions Analysis
4-Chlorophenylboronic acid is involved in various chemical reactions. For instance, it participates in the Palladium-catalyzed direct arylation . It also undergoes a tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation .
Physical And Chemical Properties Analysis
4-Chlorophenylboronic acid is a white or off-white crystalline powder . It has certain solubility in water and is soluble in strong polar organic solvents such as dimethyl sulfoxide, but insoluble in ether solvents . It has a melting point range of 284 - 289 °C .
Aplicaciones Científicas De Investigación
-
Palladium-catalyzed direct arylation
- Field : Organic Chemistry
- Application : 4-Chlorophenylboronic acid is used as a reactant in palladium-catalyzed direct arylation .
- Method : The process involves the reaction of 4-Chlorophenylboronic acid with other compounds in the presence of a palladium catalyst .
- Results : The outcome of this reaction is the formation of arylated products .
-
Cyclopalladation
- Field : Organometallic Chemistry
- Application : 4-Chlorophenylboronic acid is involved in cyclopalladation reactions .
- Method : This involves the reaction of 4-Chlorophenylboronic acid with palladium compounds to form cyclic palladium complexes .
- Results : The result is the formation of cyclic palladium complexes .
-
Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation
- Field : Organic Synthesis
- Application : 4-Chlorophenylboronic acid is used in tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation .
- Method : This involves the reaction of 4-Chlorophenylboronic acid with other compounds under oxidative conditions in the presence of a palladium (II) catalyst .
- Results : The outcome of this reaction is the formation of cyclic amides .
-
Copper-mediated ligandless aerobic fluoroalkylation
- Field : Organic Chemistry
- Application : 4-Chlorophenylboronic acid is used in copper-mediated ligandless aerobic fluoroalkylation .
- Method : This involves the reaction of 4-Chlorophenylboronic acid with fluoroalkyl halides in the presence of a copper catalyst .
- Results : The outcome of this reaction is the formation of fluoroalkylated products .
-
Pd-catalyzed arylative cyclization
- Field : Organic Synthesis
- Application : 4-Chlorophenylboronic acid is used in Pd-catalyzed arylative cyclization .
- Method : This involves the reaction of 4-Chlorophenylboronic acid with other compounds in the presence of a palladium catalyst .
- Results : The outcome of this reaction is the formation of cyclic arylated products .
-
Co-crystal formation
- Field : Material Science
- Application : 4-Chlorophenylboronic acid is used as a potential co-crystal former in crystal engineering .
- Method : This involves the reaction of 4-Chlorophenylboronic acid with other compounds to form co-crystals .
- Results : The outcome of this reaction is the formation of new materials with tailor-made properties .
-
Ruthenium catalyzed direct arylation
- Field : Organic Chemistry
- Application : 4-Chlorophenylboronic acid is used in ruthenium catalyzed direct arylation .
- Method : This involves the reaction of 4-Chlorophenylboronic acid with other compounds in the presence of a ruthenium catalyst .
- Results : The outcome of this reaction is the formation of arylated products .
-
Ligand-free copper-catalyzed coupling reactions
- Field : Organic Synthesis
- Application : 4-Chlorophenylboronic acid is used in ligand-free copper-catalyzed coupling reactions .
- Method : This involves the reaction of 4-Chlorophenylboronic acid with other compounds in the presence of a copper catalyst .
- Results : The outcome of this reaction is the formation of coupled products .
-
Regioselective arylation and alkynylation by Suzuki-Miyaura and Sonogashira cross-coupling reactions
- Field : Organic Chemistry
- Application : 4-Chlorophenylboronic acid is used in regioselective arylation and alkynylation by Suzuki-Miyaura and Sonogashira cross-coupling reactions .
- Method : This involves the reaction of 4-Chlorophenylboronic acid with other compounds in the presence of a palladium catalyst .
- Results : The outcome of this reaction is the formation of arylated and alkynylated products .
-
Preparation of Substituted diarylmethylidenefluorenes via Suzuki coupling reaction
- Field : Organic Synthesis
- Application : 4-Chlorophenylboronic acid is used in the preparation of substituted diarylmethylidenefluorenes via Suzuki coupling reaction .
- Method : This involves the reaction of 4-Chlorophenylboronic acid with other compounds in the presence of a palladium catalyst .
- Results : The outcome of this reaction is the formation of substituted diarylmethylidenefluorenes .
-
Preparation of Baclofen lactam by Suzuki coupling of a pyrrolinyl tosylate, followed by hydrogenation reaction
- Field : Medicinal Chemistry
- Application : 4-Chlorophenylboronic acid is used in the preparation of Baclofen lactam by Suzuki coupling of a pyrrolinyl tosylate, followed by hydrogenation reaction .
- Method : This involves the reaction of 4-Chlorophenylboronic acid with a pyrrolinyl tosylate in the presence of a palladium catalyst, followed by a hydrogenation reaction .
- Results : The outcome of this reaction is the formation of Baclofen lactam .
-
Preparation of Palladium (II) thiocarboxamide complexes as Suzuki coupling catalysts
- Field : Organometallic Chemistry
- Application : 4-Chlorophenylboronic acid is used in the preparation of palladium (II) thiocarboxamide complexes as Suzuki coupling catalysts .
- Method : This involves the reaction of 4-Chlorophenylboronic acid with other compounds to form palladium (II) thiocarboxamide complexes .
- Results : The outcome of this reaction is the formation of palladium (II) thiocarboxamide complexes .
-
HPLC Separation
- Field : Analytical Chemistry
- Application : 4-Chlorophenylboronic acid is used in High Performance Liquid Chromatography (HPLC) for the separation of aromatic boronic acids .
- Method : This involves the use of 4-Chlorophenylboronic acid as a stationary phase in HPLC columns .
- Results : The outcome of this application is the successful separation of aromatic boronic acids .
-
Co-crystallization with pharmaceutical compounds
- Field : Pharmaceutical Chemistry
- Application : 4-Chlorophenylboronic acid is used in co-crystallization experiments with several pharmaceutical compounds, including aciclovir, caffeine, nitrofurazone, and proline .
- Method : The experiments involve varying the solvent and the molar ratio of boronic acid to a pharmaceutical compound (e.g., 1:1, 2:1, 1:2). The screening process for new crystal phases revealed that the formation of the different molecular complexes was strongly influenced by the molar ratio and the presence or absence of water in the solvent .
- Results : The outcome of these experiments is the production of several new molecular complexes .
Safety And Hazards
4-Chlorophenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
While the future directions of 4-Chlorophenylboronic acid are not explicitly mentioned in the retrieved sources, boronic acids, in general, have been found to have several activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This suggests that further studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
Propiedades
IUPAC Name |
(4-chlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYQIZIAYYNFCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO2 | |
| Record name | 4-chlorophenylboronic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168427 | |
| Record name | Benzeneboronic acid, p-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenylboronic acid | |
CAS RN |
1679-18-1 | |
| Record name | (4-Chlorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1679-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenylboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1679-18-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneboronic acid, p-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (p-chlorophenyl)metaboric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROPHENYLBORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB2T8N4T4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



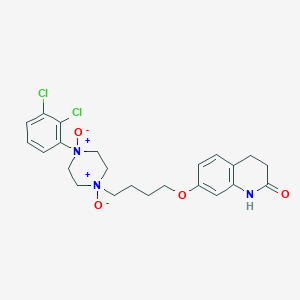
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B122932.png)

![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B122935.png)
![(3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B122936.png)
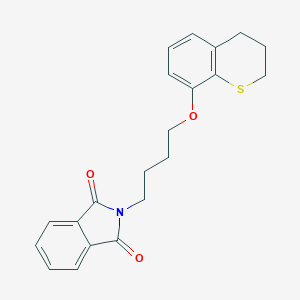
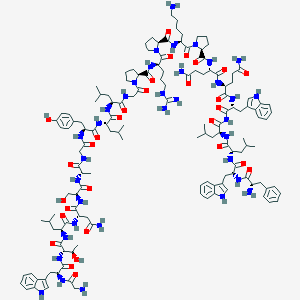
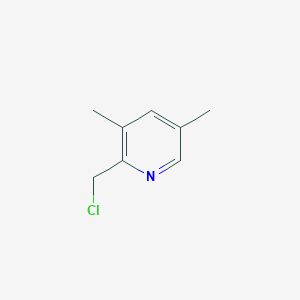
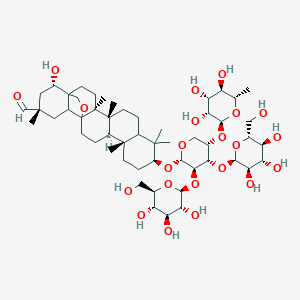

![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde](/img/structure/B122955.png)
